Hexanoic acid, 3-amino-2-hydroxy-5-methyl-, (2R,3S)-
Description
Hexanoic acid, 3-amino-2-hydroxy-5-methyl-, (2R,3S)- (CAS: 73397-28-1) is a chiral carboxylic acid derivative with a molecular formula of C₁₂H₂₃NO₅ and a molecular weight of 261.31 g/mol . Its structure features:
- A six-carbon backbone (hexanoic acid).
- Substituents at positions 2, 3, and 5: a hydroxyl (-OH) group at C2, an amino (-NH₂) group at C3 (protected as a tert-butoxycarbonyl (Boc) group in some derivatives), and a methyl (-CH₃) group at C5 .
- Stereochemistry: (2R,3S) configuration, critical for its biological activity and synthetic applications .
This compound is primarily used as a chiral intermediate in pharmaceutical research, particularly in the synthesis of protease inhibitors and peptide mimetics .
Properties
CAS No. |
73397-21-4 |
|---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-4(2)3-5(8)6(9)7(10)11/h4-6,9H,3,8H2,1-2H3,(H,10,11)/t5-,6+/m0/s1 |
InChI Key |
GZLMFCWSEKVVGO-NTSWFWBYSA-N |
Isomeric SMILES |
CC(C)C[C@@H]([C@H](C(=O)O)O)N |
Canonical SMILES |
CC(C)CC(C(C(=O)O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 3-amino-2-hydroxy-5-methyl-, (2R,3S)- typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the amino and hydroxy groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 3-amino-2-hydroxy-5-methyl-, (2R,3S)- can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the amino group to an amine.
Substitution: Replacement of the hydroxy or amino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a keto acid, while reduction may produce an amine derivative.
Scientific Research Applications
Hexanoic acid, 3-amino-2-hydroxy-5-methyl-, (2R,3S)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Hexanoic acid, 3-amino-2-hydroxy-5-methyl-, (2R,3S)- involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular function and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hexanoic Acid Derivatives with Varied Functional Groups
6-[2-(3,5-Dimethylphenoxy)acetylamino]hexanoic acid
- Structure: Features a phenoxyacetyl group at C6 and an amide linkage .
- Key Differences: Lacks hydroxyl and amino groups at C2/C3; instead, it has a bulky aromatic substituent.
- Applications : Used in synthetic chemistry as a precursor for sulfonated esters .
(3S,5R)-Dihydroxy-6-(Benzyloxy)hexanoic Acid Ethyl Ester
Amino-Hydroxy Hexanoic Acid Stereoisomers
(2S,3R)-3-Amino-2-Hydroxy-5-Methylhexanoic Acid
- Structure : Same functional groups as the target compound but with (2S,3R) stereochemistry .
- Key Differences : Opposite stereochemistry at C2/C3 alters hydrogen-bonding interactions.
- Applications : Used in crystallography studies of peptide-like ligands .
(2S,3S)-3-Amino-2-Hydroxy-5-Methylhexanoic Acid
- Structure : (2S,3S) stereoisomer with identical substituents .
- Key Differences : Diastereomer with distinct physicochemical properties.
- Applications: Referred to as Norstatine, a protease inhibitor scaffold .
Sinefungin ((2S,5S)-2,5-Diamino-6-[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic Acid)
- Structure: Nucleobase (adenine) attached to the hexanoic acid backbone via a ribose moiety .
- Key Differences: Complex glycosylation and additional amino groups.
- Applications : Antiviral agent and inhibitor of SARS-CoV-2 main protease (Mpro) .
6-Deaminosinefungin
Simple Hexanoic Acid Derivatives in Food and Beverages
Hexanoic Acid (Caproic Acid)
- Structure : Straight-chain C6 carboxylic acid without substituents .
- Key Differences: No amino/hydroxy groups; simpler structure.
- Applications : Imparts "sweaty" or "cheesy" aromas in baijiu and fermented foods .
Ethyl Hexanoate
- Structure: Ethyl ester of hexanoic acid .
- Key Differences : Esterification reduces acidity and enhances volatility.
- Applications: Contributes fruity notes in alcoholic beverages .
Structural and Functional Comparison Table
Key Research Findings
- Stereochemical Impact : The (2R,3S) configuration of the target compound enhances its hydrogen-bonding capacity compared to (2S,3R) and (2S,3S) diastereomers, making it more suitable for chiral recognition in drug design .
- Functional Group Influence: Amino and hydroxyl groups at C2/C3 increase polarity, improving solubility in aqueous systems compared to non-polar derivatives like ethyl hexanoate .
- Biological Relevance: Sinefungin and its analogs demonstrate that hexanoic acid derivatives with nucleobase modifications exhibit potent antiviral activity, highlighting the scaffold's versatility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
